![molecular formula C14H11N3O B3286257 N-(1H-Indazol-3-yl)benzamide CAS No. 82215-92-7](/img/structure/B3286257.png)
N-(1H-Indazol-3-yl)benzamide
Overview
Description
N-(1H-Indazol-3-yl)benzamide is a compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a pyrazole ring fused to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-Indazol-3-yl)benzamide typically involves the formation of the indazole core followed by the attachment of the benzamide group. One common method involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction conditions often include the use of catalysts such as copper acetate (Cu(OAc)2) and solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: N-(1H-Indazol-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols, bases like sodium hydroxide (NaOH)
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(1H-Indazol-3-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1H-Indazol-3-yl)benzamide involves its interaction with specific molecular targets. For instance, as a CDK7 inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation . This interaction can affect various signaling pathways, including the JAK/STAT, RAS/MAPK, and PI3K/AKT/mTOR pathways .
Comparison with Similar Compounds
1H-Indazole: Shares the indazole core structure but lacks the benzamide group.
2H-Indazole: Another tautomeric form of indazole with different stability and reactivity.
N-(2-(1H-Indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide: Exhibits antifungal activity and is structurally similar.
Uniqueness: N-(1H-Indazol-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit CDK7 with high potency and selectivity makes it a promising candidate for therapeutic development .
Biological Activity
N-(1H-Indazol-3-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an enzyme inhibitor and potential therapeutic agent in various diseases. This article explores the compound's biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
This compound features an indazole moiety linked to a benzamide group. This unique structure contributes to its distinct biological properties, making it a candidate for further pharmacological exploration.
The primary mechanism of action for this compound involves its role as an inhibitor of cyclin-dependent kinase 7 (CDK7). By binding to the active site of CDK7, this compound prevents enzyme activity, which is crucial for cell cycle regulation and proliferation. This inhibition can lead to reduced tumor growth in cancer models.
1. Anticancer Activity
Research indicates that this compound exhibits anticancer properties. In vitro studies have shown moderate inhibitory effects against various cancer cell lines, including HCT-116 (colon cancer) and MDA-MB-231 (breast cancer). The compound's activity was evaluated through cell viability assays, revealing a structure-activity relationship that underscores the importance of specific substituents on the indazole scaffold for enhanced efficacy .
Cell Line | IC50 (µM) | Activity Level |
---|---|---|
HCT-116 | 12.5 | Moderate |
MDA-MB-231 | 15.0 | Moderate |
A549 (Lung Cancer) | 18.5 | Moderate |
HepG2 (Liver Cancer) | 20.0 | Moderate |
2. Antifungal Activity
This compound has also been investigated for its antifungal properties. In studies involving Candida species, derivatives of indazole demonstrated significant activity against Candida albicans and Candida glabrata. The compound's effectiveness was assessed using minimum inhibitory concentration (MIC) assays, indicating potential for development into antifungal agents .
Fungal Strain | MIC (mM) | Activity Level |
---|---|---|
C. albicans | 3.807 | Effective |
C. glabrata | 15.227 | Effective |
Case Study 1: Anticancer Evaluation
A study conducted on a series of indazole derivatives, including this compound, highlighted its ability to inhibit growth in several human cancer cell lines. The research focused on elucidating structure-activity relationships, revealing that modifications at the benzamide position significantly impacted anticancer efficacy .
Case Study 2: Antifungal Screening
In another investigation aimed at identifying new antifungal agents, this compound derivatives were tested against multiple Candida strains. The results indicated that certain structural modifications enhanced their antifungal potency, particularly against resistant strains of C. glabrata .
Properties
IUPAC Name |
N-(1H-indazol-3-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c18-14(10-6-2-1-3-7-10)15-13-11-8-4-5-9-12(11)16-17-13/h1-9H,(H2,15,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFIKDKHBWSZOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NNC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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